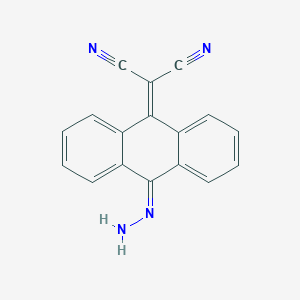
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C14H10N2O. It is also known by its CAS number 3166-13-0 This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and a hydrazono group attached to it
Méthodes De Préparation
The synthesis of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with hydrazine or its derivatives under specific conditions. One common method involves the condensation of 9-anthraldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted anthracene derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydrazine derivatives .
Applications De Recherche Scientifique
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its polycyclic aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs with anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- can be compared with other similar compounds, such as:
9(10H)-Anthracenone,10-imino-: This compound has a similar anthracene core structure but differs in the functional groups attached to it.
9-Oxo-10-hydrazono-9,10-dihydro-phenanthrene: Another compound with a similar structure but different functional groups, leading to different chemical properties and reactivity.
The uniqueness of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
156755-16-7 |
|---|---|
Formule moléculaire |
C17H10N4 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
2-(10-hydrazinylideneanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H10N4/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H,20H2 |
Clé InChI |
LDQYWCSUCBIOQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
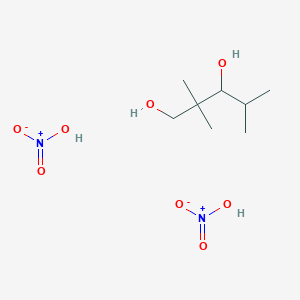
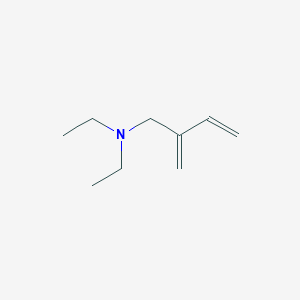
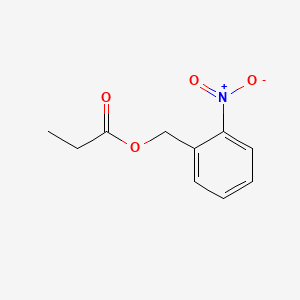
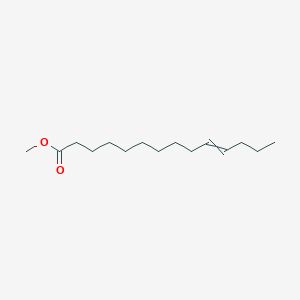
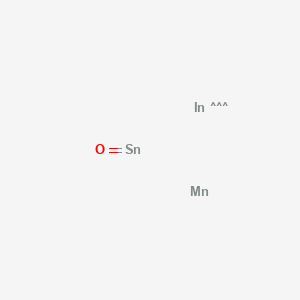
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
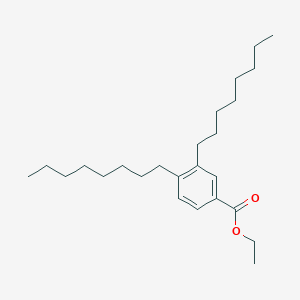
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
